1-(2-Hydroxybenzoyl)-1H-1,2,4-triazole-5-carboxamide
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Overview
Description
1-(2-Hydroxybenzoyl)-1H-1,2,4-triazole-5-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable component in pharmaceuticals and other chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxybenzoyl)-1H-1,2,4-triazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of salicylamide with appropriate reagents to form the triazole ring, followed by further functionalization to introduce the hydroxybenzoyl and carboxamide groups . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that minimize waste and reduce production costs. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxybenzoyl)-1H-1,2,4-triazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxybenzoyl group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxybenzoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybenzoyl group can yield quinones, while reduction of the triazole ring can produce various triazoline derivatives .
Scientific Research Applications
1-(2-Hydroxybenzoyl)-1H-1,2,4-triazole-5-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Hydroxybenzoyl)-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets. The hydroxybenzoyl group can form hydrogen bonds with biological molecules, while the triazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxybenzoyl)-1H-1,2,4-triazole-3-carboxamide: Similar structure but with a different position of the carboxamide group.
1-(2-Hydroxybenzoyl)-1H-1,2,4-triazole-5-thiol: Contains a thiol group instead of a carboxamide group.
Uniqueness
1-(2-Hydroxybenzoyl)-1H-1,2,4-triazole-5-carboxamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry .
Properties
CAS No. |
62735-30-2 |
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Molecular Formula |
C10H8N4O3 |
Molecular Weight |
232.20 g/mol |
IUPAC Name |
2-(2-hydroxybenzoyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C10H8N4O3/c11-8(16)9-12-5-13-14(9)10(17)6-3-1-2-4-7(6)15/h1-5,15H,(H2,11,16) |
InChI Key |
SVBOYMQYPVFLFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N2C(=NC=N2)C(=O)N)O |
Origin of Product |
United States |
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